![molecular formula C7H7BrO2 B159003 2-Bromo-1-(5-methylfuran-2-YL)ethanone CAS No. 1634-53-3](/img/structure/B159003.png)
2-Bromo-1-(5-methylfuran-2-YL)ethanone
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Description
2-Bromo-1-(5-methylfuran-2-YL)ethanone, also known as 5-Methylfuran-2-ylmethyl 2-bromoacetate, is a molecule used in organic synthesis and various scientific research applications. It is a versatile reagent that has been used in a range of laboratory experiments, including in the synthesis of polycyclic aromatic compounds, the preparation of heterocyclic compounds, and the synthesis of pharmaceuticals.
Scientific Research Applications
Reagent for Synthesis
This compound is used as a reagent to synthesize other chemicals, such as quinuclidine-based ligands, which can act as muscarinic agonists .
Synthesis of Trisubstituted Furans
It serves as a precursor in the synthesis of new trisubstituted furans, which exhibit different substitution patterns and can be obtained via lithiation of 2-bromo-5-methylfuran .
Spectrophotometric Detection
The compound has been used in spectrophotometric methods for the detection of certain metals, such as tin(II), by forming colored complexes in specific stoichiometry and conditions .
properties
IUPAC Name |
2-bromo-1-(5-methylfuran-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c1-5-2-3-7(10-5)6(9)4-8/h2-3H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJPAIWNJRAWKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455800 |
Source
|
Record name | 2-Bromo-1-(5-methylfuran-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(5-methylfuran-2-YL)ethanone | |
CAS RN |
1634-53-3 |
Source
|
Record name | 2-Bromo-1-(5-methylfuran-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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